4-Ethyl-3,5-dimethyl-2-[(thiophen-2-yl)methylidene]-2H-pyrrole
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Overview
Description
4-Ethyl-3,5-dimethyl-2-[(thiophen-2-yl)methylidene]-2H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with ethyl, dimethyl, and thiophen-2-ylmethylidene groups This compound is part of a broader class of pyrrole derivatives, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3,5-dimethyl-2-[(thiophen-2-yl)methylidene]-2H-pyrrole typically involves the condensation of appropriate precursors under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with ammonia or primary amines. For this specific compound, the reaction might involve the use of thiophene-2-carbaldehyde and a suitable pyrrole precursor under acidic or basic conditions to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and solvent selection. The process may also involve multiple steps, including purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3,5-dimethyl-2-[(thiophen-2-yl)methylidene]-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, especially at the thiophene ring.
Reduction: Reduction reactions can target the double bond in the thiophen-2-ylmethylidene group, leading to the formation of saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce saturated derivatives of the original compound.
Scientific Research Applications
4-Ethyl-3,5-dimethyl-2-[(thiophen-2-yl)methylidene]-2H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects can lead to the development of new drugs.
Industry: The compound can be used in the development of materials with specific properties, such as organic semiconductors or corrosion inhibitors
Mechanism of Action
The mechanism of action of 4-Ethyl-3,5-dimethyl-2-[(thiophen-2-yl)methylidene]-2H-pyrrole involves its interaction with specific molecular targets. The thiophene ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-ethylthiophene or 3,5-dimethylthiophene share structural similarities.
Pyrrole derivatives: Compounds such as 2,5-dimethylpyrrole or 3-ethyl-2-methylpyrrole are structurally related.
Uniqueness
The uniqueness of 4-Ethyl-3,5-dimethyl-2-[(thiophen-2-yl)methylidene]-2H-pyrrole lies in its combined structural features of both pyrrole and thiophene rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
62886-35-5 |
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Molecular Formula |
C13H15NS |
Molecular Weight |
217.33 g/mol |
IUPAC Name |
3-ethyl-2,4-dimethyl-5-(thiophen-2-ylmethylidene)pyrrole |
InChI |
InChI=1S/C13H15NS/c1-4-12-9(2)13(14-10(12)3)8-11-6-5-7-15-11/h5-8H,4H2,1-3H3 |
InChI Key |
BTSCKJKLMSRFBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC2=CC=CS2)N=C1C)C |
Origin of Product |
United States |
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